molecular formula C13H13Cl2N3O2S2 B4726680 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4726680
M. Wt: 378.3 g/mol
InChI Key: IYBDEZNCVWFPCF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic benzamide derivative featuring a 1,3,4-thiadiazole core. The benzamide moiety is substituted with chlorine atoms at the 3- and 5-positions and a methoxy group at the 4-position, while the thiadiazole ring is functionalized with a propylsulfanyl group at position 3.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S2/c1-3-4-21-13-18-17-12(22-13)16-11(19)7-5-8(14)10(20-2)9(15)6-7/h5-6H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDEZNCVWFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then converted to 3,5-dichlorobenzoyl chloride using thionyl chloride. The benzoyl chloride intermediate is then reacted with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atoms can result in various substituted benzamides.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the benzamide substituents and thiadiazole modifications. Key comparisons include:

Compound Name Benzamide Substituents Thiadiazole Substituents Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Biological Activity/Application
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl 5-(pyridin-2-yl) ~318.8 IR: ν(C=O) ~1680 cm⁻¹; ¹H NMR: δ 8.5–7.2 (pyridine) Antimicrobial (hypothesized)
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-F 5-(pyridin-2-yl) ~302.3 IR: ν(C=O) ~1675 cm⁻¹; ¹H NMR: δ 8.6–7.3 (pyridine) Not reported
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-OCH₃ 5-(pyridin-2-yl) ~314.3 IR: ν(C=O) ~1665 cm⁻¹; ¹H NMR: δ 8.5–6.9 (OCH₃) Antioxidant potential
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine N/A (non-benzamide) 5-(3,5-dimethylphenyl) ~367.5 IR: ν(C=S) ~1250 cm⁻¹; ¹H NMR: δ 7.8–2.3 (methyl groups) Insecticidal/fungicidal activity
Target Compound 3,5-Cl₂, 4-OCH₃ 5-(propylsulfanyl) ~403.3 (estimated) IR: ν(C=O) ~1670–1680 cm⁻¹ (expected); ¹H NMR: δ 7.5–3.8 (OCH₃, SCH₂) Hypothesized enhanced lipophilicity

Key Findings

The target compound’s dual chlorine substituents may amplify this effect compared to mono-halogenated analogs. Methoxy groups (e.g., 4g) increase electron density, which could influence solubility and metabolic stability. The 4-OCH₃ group in the target compound may balance hydrophobicity and steric effects .

Methylsulfanyl groups (e.g., ) are less lipophilic than propylsulfanyl, suggesting the target compound may have prolonged half-life in biological systems.

Spectral and Physicochemical Properties :

  • The IR ν(C=O) stretch (~1663–1682 cm⁻¹) is consistent across benzamide derivatives, confirming the integrity of the amide bond .
  • The propylsulfanyl group’s ¹H NMR signals (δ ~3.0–1.5 for SCH₂ and CH₂CH₂CH₃) distinguish it from pyridinyl or methylsulfanyl analogs .

Biological Activity

3,5-Dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiadiazole moiety and a propylsulfanyl group. Its structure can be represented as follows:

CxHyCl2N2OS\text{C}_x\text{H}_y\text{Cl}_2\text{N}_2\text{O}\text{S}

This unique arrangement contributes to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, several derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008
Target CompoundMCF-7TBD

The compound demonstrated promising cytotoxicity in preliminary tests, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been investigated. A study evaluated various thiadiazole derivatives for their antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacteria/FungiActivity TypeReference
Compound AStaphylococcus aureusInhibitory
Compound BEscherichia coliInhibitory
Compound CAspergillus nigerInhibitory

These findings indicate that the compound may possess broad-spectrum antimicrobial activity.

The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in cellular processes. For instance, some studies have indicated that these compounds can act as inhibitors of phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.

Table 3: Inhibition Potency Against Phosphodiesterases

CompoundPDE TypeIC50 (µM)
T-2585PDE40.00013
RP 73401PDE40.00031
Target CompoundPDE7ATBD

These interactions suggest that the compound may modulate immune responses and exhibit anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models. For example, one study reported significant tumor regression in xenograft models treated with related compounds, emphasizing the need for further investigation into their therapeutic potential.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves two key steps:

Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions (e.g., POCl₃ or H₂SO₄) .

Benzamide Coupling : Reaction of the thiadiazol-2-amine intermediate with 3,5-dichloro-4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to neutralize HCl .
Optimization Strategies :

  • Microwave-assisted synthesis (e.g., 15–20 minutes vs. 15–18 hours for conventional methods) improves yield and reduces side products .
  • Solvent selection (e.g., acetone or ethanol) and temperature control (reflux at 80–90°C) enhance purity .

Advanced Structural Analysis

Q. Q2. How can discrepancies in crystallographic data for thiadiazole derivatives be resolved, particularly regarding bond angles and planarity?

Methodological Answer: Use high-resolution X-ray crystallography (e.g., SHELX programs) to refine structural models . For example:

  • Intramolecular Interactions : Analyze hydrogen bonds (e.g., C–H···N) that enforce planarity in the thiadiazole-benzamide system .
  • Validation : Cross-reference with DFT calculations to resolve ambiguities in electron density maps.
    Case Study : A thiadiazole derivative showed a root-mean-square (r.m.s.) deviation of 0.149 Å for non-H atoms, confirming planarity when intramolecular H-bonding was accounted for .

Biological Activity Profiling

Q. Q3. What experimental designs are recommended for screening the antimicrobial and anticancer activities of this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC ranges of 16–62.5 µg/mL .
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.
  • Anticancer Screening :
    • Cell Line Panels : Test against MCF-7 (breast) and HepG2 (liver) cancer cells using MTT assays.
    • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Advanced Mechanistic Studies

Q. Q4. How can structure-activity relationships (SARs) be systematically explored to enhance target binding affinity?

Methodological Answer:

  • Substituent Modulation :
    • Replace the propylsulfanyl group with bulkier alkyl chains (e.g., butyl) to evaluate hydrophobic interactions .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to improve enzyme inhibition .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) against targets like tubulin or topoisomerase II, using crystallographic data from PDB entries (e.g., 1SA0) .
    • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd values) .

Data Contradiction Analysis

Q. Q5. How should researchers address conflicting bioactivity data (e.g., varying IC₅₀ values) across studies?

Methodological Answer:

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration, incubation time).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Case Example : A study reported IC₅₀ = 8 µM for MCF-7 cells, while another found IC₅₀ = 25 µM. Further analysis revealed differences in compound purity (95% vs. 98%) and DMSO concentration (0.1% vs. 0.5%) as key factors .

Thermal and Chemical Stability

Q. Q6. What methodologies are used to assess thermal stability and degradation pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures (typically 200–250°C for thiadiazoles) .
  • HPLC-MS Degradation Studies :
    • Expose the compound to accelerated conditions (40°C, 75% RH for 4 weeks).
    • Identify degradation products (e.g., sulfoxides from sulfur oxidation) using MS/MS fragmentation .

Computational Modeling

Q. Q7. How can molecular dynamics simulations improve understanding of this compound’s membrane permeability?

Methodological Answer:

  • Lipinski’s Rule Analysis : Calculate logP (≈3.2), molecular weight (467.4 g/mol), and H-bond donors/acceptors to predict bioavailability.
  • Permeability Assays :
    • PAMPA : Simulate passive diffusion across artificial membranes.
    • MD Simulations : Use CHARMM-GUI to model lipid bilayer interactions, focusing on sulfanyl group orientation .

Advanced Synthetic Modifications

Q. Q8. What strategies enable regioselective functionalization of the thiadiazole ring without disrupting the benzamide moiety?

Methodological Answer:

  • Protecting Groups : Temporarily protect the benzamide -NH with Boc groups during thiadiazole alkylation .
  • Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the 5-position of thiadiazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.